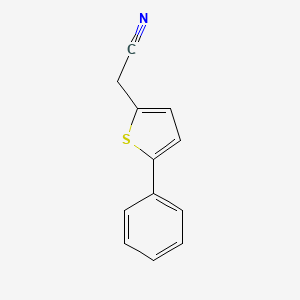

(5-Phenylthiophen-2-yl)acetonitrile

Description

Contextualization within Heterocyclic Chemistry and Aromatic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a vast and vital area of chemistry. utupub.fi Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a prominent member of this family. utupub.fi Its aromaticity, derived from the delocalization of six pi-electrons, imparts a high degree of stability, yet it also allows for a variety of chemical transformations. googleapis.com The reactivity of thiophene towards electrophilic substitution is notably higher than that of benzene (B151609), making it a readily functionalizable scaffold. googleapis.com

The acetonitrile (B52724) moiety (–CH₂CN) is a powerful functional group in organic synthesis. The methylene (B1212753) group is acidic, allowing for deprotonation to form a stabilized carbanion, which can then participate in a wide range of carbon-carbon bond-forming reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, further enhancing the synthetic utility of acetonitrile derivatives.

Significance of the 5-Phenylthiophene Scaffold in Organic Synthesis

The 5-phenylthiophene scaffold, which forms the core of (5-Phenylthiophen-2-yl)acetonitrile, is a privileged structure in medicinal chemistry and materials science. The combination of the thiophene and phenyl rings creates a conjugated system with interesting electronic and photophysical properties.

This scaffold is a key component in a variety of biologically active molecules. For instance, derivatives of 5-phenylthiophene have been investigated for their potential as antifungal agents. google.com A study on novel 5-phenylthiophene derivatives revealed that some compounds exhibited significant activity against various fungal strains, including fluconazole-resistant ones. google.com Furthermore, the 5-phenylthiophene moiety is present in compounds designed as inhibitors for enzymes such as inositol (B14025) phosphate (B84403) multikinase (IPMK), which is implicated in cancer cell proliferation. The synthesis of 5-(5-phenylthiophen-2-yl)-6-azauridine has been reported, with studies highlighting its potential in photodynamic therapy and as a cancer cell inhibitor.

In the realm of materials science, the extended π-conjugation of the 5-phenylthiophene system makes it an attractive building block for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). googleapis.com

Overview of Research Trajectories for Acetonitrile Functionalization in Thiophene Derivatives

The functionalization of thiophene derivatives with an acetonitrile group opens up numerous synthetic pathways. A common precursor for many of these syntheses is 2-thiopheneacetonitrile. One key reaction is the Gewald synthesis, a multicomponent reaction that allows for the one-pot synthesis of highly substituted thiophenes. googleapis.com

The synthesis of this compound itself has been described starting from 2-(5-Bromothiophen-2-yl)acetonitrile. This precursor is obtained by the bromination of 2-(thiophen-2-yl)acetonitrile using N-bromosuccinimide (NBS). The subsequent reaction to introduce the phenyl group is a crucial step in forming the target molecule.

Further derivatization is also a significant area of research. For example, the synthesis of 2-acetoxy-2-(5-phenylthiophen-2-yl)acetonitrile has been achieved from 5-phenyl-2-thiophenecarbaldehyde. This highlights the versatility of the acetonitrile group and the potential to introduce additional functionality at the alpha-position.

Interdisciplinary Relevance in Materials Science, Chemical Biology, and Organic Synthesis

The interdisciplinary importance of thiophene-based acetonitriles is substantial. In organic synthesis , they are valued as versatile intermediates that provide access to a wide array of more complex molecules. utupub.fi The ability to manipulate both the thiophene ring and the acetonitrile functional group allows for the construction of diverse molecular architectures.

In chemical biology and medicinal chemistry , these compounds are instrumental in the development of new therapeutic agents. Thiophene-containing molecules have been approved as drugs for a range of conditions, including infections, inflammation, and cancer. googleapis.com The 5-phenylthiophene scaffold, in particular, is a recurring motif in the design of new bioactive compounds due to its favorable interactions with biological targets. googleapis.com

In materials science , the electronic properties of thiophene derivatives are exploited in the creation of advanced organic materials. googleapis.com The ability to tune these properties through substitution on the thiophene ring makes them ideal candidates for applications in organic electronics, where they can function as semiconductors and components of light-emitting devices. googleapis.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

62404-42-6 |

|---|---|

Molecular Formula |

C12H9NS |

Molecular Weight |

199.27 g/mol |

IUPAC Name |

2-(5-phenylthiophen-2-yl)acetonitrile |

InChI |

InChI=1S/C12H9NS/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7H,8H2 |

InChI Key |

CYWQTDUBOOXHPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)CC#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Phenylthiophen 2 Yl Acetonitrile and Its Analogs

Precursor Synthesis and Halogenation Pathways to Thiophene (B33073) Intermediates

The journey towards (5-Phenylthiophen-2-yl)acetonitrile begins with the synthesis and appropriate functionalization of thiophene precursors. Halogenation of the thiophene ring is a critical step, creating a reactive site for subsequent carbon-carbon bond formation. Typically, electrophilic aromatic substitution reactions are employed to introduce halogen atoms, such as bromine or iodine, onto the thiophene ring. youtube.com The position of halogenation can be directed by the existing substituents on the thiophene ring, a crucial aspect for ensuring the correct final product. For instance, 2-bromothiophene (B119243) is a common starting material for the synthesis of 2,5-disubstituted thiophenes. nih.govd-nb.info Sequential halogenation can also be performed to introduce two different halogens at specific positions on the thiophene ring, allowing for more complex and regioselective derivatization. mdpi.com

Carbon-Carbon Coupling Reactions for Phenylthiophene Formation

The construction of the central phenylthiophene core is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile toolkit for forging the crucial bond between the thiophene and phenyl rings.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction stands out as a cornerstone in the synthesis of aryl-substituted thiophenes. nih.govmdpi.com This reaction typically involves the coupling of a halogenated thiophene (such as 2-bromothiophene or its derivatives) with a phenylboronic acid in the presence of a palladium catalyst and a base. nih.govyoutube.com The versatility of the Suzuki-Miyaura reaction is a significant advantage, as it tolerates a wide range of functional groups on both the thiophene and the phenylboronic acid, allowing for the synthesis of a diverse library of 5-phenylthiophene derivatives. nih.govmdpi.commdpi.com Researchers have successfully employed various palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), to achieve high yields of the desired phenylthiophene products. nih.govmdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to maximize yield and purity. nih.gov

| Catalyst | Coupling Partners | Product | Yield | Reference |

| Tetrakis(triphenylphosphine)palladium(0) | Pentyl 5-bromothiophene-2-carboxylate and various arylboronic acids | Pentyl 5-arylthiophene-2-carboxylate derivatives | Moderate to good | nih.gov |

| Palladium(II) acetate (B1210297) with JohnPhos or P(t-Bu)3 | Thiophenes and aryl bromides | 2,5-Diarylated thiophenes | Not specified | conicet.gov.ar |

| [PdCl(dppb)(C3H5)] complex | 2,2'-Bithiophene and aryl bromides | 5-Arylated 2,2'-bithiophenyl derivatives | Good | researchgate.net |

| Pd(PPh3)4 | 4-Bromothiophene-2-carbaldehyde and various arylboronic acids/esters | 4-Arylthiophene-2-carbaldehydes | Moderate to excellent | mdpi.com |

Alternative Transition Metal-Mediated Couplings

While palladium catalysis is prevalent, other transition metals can also mediate the formation of the phenylthiophene skeleton. Nickel-catalyzed cross-coupling reactions, for example, present a more cost-effective alternative to palladium. researchgate.net These reactions can effectively couple thiophene derivatives with aryl halides. researchgate.net Furthermore, methods involving Grignard reagents and catalytic amounts of secondary amines have been developed for the metalation of thiophenes, which can then undergo cross-coupling with aryl halides in the presence of a nickel or palladium catalyst. researchgate.net These alternative methods expand the synthetic chemist's toolbox for constructing the phenylthiophene core.

Nitrile Functionalization and Introduction of the Acetonitrile (B52724) Moiety

Once the 5-phenylthiophene core is established, the next critical step is the introduction of the acetonitrile group (-CH₂CN). A common strategy involves the conversion of a suitable precursor on the thiophene ring into the desired acetonitrile moiety.

One straightforward approach is the cyanation of a halomethyl-substituted phenylthiophene. For instance, 2-(bromomethyl)-5-phenylthiophene can be reacted with a cyanide salt, such as sodium cyanide, to yield this compound. nih.govd-nb.info This nucleophilic substitution reaction provides a direct route to the target molecule. wikipedia.org

Another method involves the palladium-catalyzed decarboxylative coupling of a halogenated thiophene with cyanoacetate. google.com This reaction offers an alternative pathway to introduce the acetonitrile group. Additionally, the use of acetonitrile itself as a cyanating reagent in copper-catalyzed reactions has been explored for the cyanation of arenes, presenting a novel approach for C-H functionalization. nih.govtcichemicals.com

| Starting Material | Reagent(s) | Product | Reference |

| 2-Chloromethylthiophene | Sodium cyanide | 2-Thiopheneacetonitrile | google.com |

| 2-Bromothiophene | Cyanoacetate, Palladium catalyst | 2-Thiopheneacetonitrile | google.com |

| Benzyl chloride | Sodium cyanide | Benzyl cyanide | wikipedia.org |

| Aryl iodides | S-Aryl thioformates, Palladium catalyst | Thioesters | organic-chemistry.org |

Derivatization at the Thiophene Ring and Phenyl Substituent

The versatility of the this compound scaffold lies in the ability to introduce various functional groups at different positions on both the thiophene and phenyl rings. This derivatization allows for the fine-tuning of the molecule's properties for specific applications.

Regioselective Functionalization and Site-Specific Transformations

The ability to selectively introduce substituents at specific positions is crucial for creating a diverse range of analogs. Regioselective functionalization can be achieved by carefully choosing the starting materials and reaction conditions. nih.govmdpi.comconicet.gov.ar For example, starting with a pre-functionalized thiophene or phenylboronic acid allows for the introduction of desired groups before the cross-coupling reaction. nih.govmdpi.commdpi.com

Late-stage functionalization of the assembled phenylthiophene core is also a powerful strategy. rsc.org This can involve electrophilic aromatic substitution reactions to introduce groups onto the phenyl ring or directed metallation-substitution sequences on the thiophene ring. The inherent reactivity differences between the various positions on the thiophene and phenyl rings can be exploited to achieve site-specific transformations. mdpi.comconicet.gov.ar For instance, the C-H bonds at the 2- and 5-positions of the thiophene ring are generally more reactive towards electrophiles and metallating agents. conicet.gov.ar

Introduction of Diverse Chemical Entities onto the Core Structure

The this compound scaffold serves as a versatile template for chemical elaboration, allowing for the introduction of a wide array of functional groups and complex molecular fragments. These modifications are often pursued to modulate the molecule's physicochemical properties and biological activities.

A prominent strategy involves the direct functionalization of the thiophene ring or the acetonitrile side chain. For instance, the core structure can be incorporated into larger systems, as demonstrated by the synthesis of 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU). chemrxiv.org In this case, the entire this compound-like fragment is attached to a 6-azauridine (B1663090) nucleobase. This modification transforms the initial scaffold into a multi-functional agent for photodynamic therapy and bioimaging. chemrxiv.org The properties of such a complex derivative are significantly different from the parent compound, with PTAU exhibiting strong fluorescence and the ability to generate singlet oxygen upon photoactivation. chemrxiv.org

Another approach focuses on building upon the acetonitrile group. The Michael addition reaction of thiophene acetonitrile derivatives with enones is a powerful method for introducing complex side chains. A study on the reaction of 2-((diphenylmethylene)amino)acetonitrile with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one demonstrates the creation of a highly functionalized pentanenitrile derivative. mdpi.com This reaction, conducted under basic conditions, efficiently constructs a new carbon-carbon bond and sets up multiple stereocenters. mdpi.com Such strategies are valuable for creating precursors for non-proteinogenic amino acids. mdpi.com

The rationale for these modifications often stems from a desire to explore new chemical space for drug discovery. By analogy, research on other heterocyclic cores, like 5-phenyl-2-furoyl hydrazides, has shown that replacing rigid aromatic substituents with flexible aliphatic chains can significantly impact biological activity, including antifungal and anti-tumor properties. researchgate.net This principle of substituent diversification is directly applicable to the this compound core to generate libraries of analogs for biological screening.

Table 1: Examples of Diverse Entities Introduced onto Thiophene-based Scaffolds

| Original Scaffold | Introduced Entity/Modification | Resulting Compound Class | Reference |

|---|---|---|---|

| Thiophen-2-yl Acetonitrile Derivative | (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one | Functionalized Pentanenitrile | mdpi.com |

| 5-Phenylthiophen-2-yl | 6-Azauridine | Modified Nucleoside | chemrxiv.org |

Stereoselective and Diastereoselective Synthetic Approaches for Chiral Analogs

The creation of chiral analogs of this compound is crucial, as the stereochemistry of a molecule often dictates its interaction with biological systems. mdpi.com Modern asymmetric synthesis provides a powerful toolkit for controlling the three-dimensional arrangement of atoms during the formation of these analogs.

Diastereoselective Synthesis: A key example of diastereoselective synthesis is the Michael reaction to form rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. mdpi.com The reaction between 2-((diphenylmethylene)amino)acetonitrile and a thiophene-containing chalcone (B49325) at 0°C yields the product with a specific relative stereochemistry (2R,3S). mdpi.com This diastereoselectivity arises from the specific geometry of the transition state during the carbon-carbon bond formation. Such methods are valuable as they can establish multiple stereocenters in a single step. While this example uses a thiophen-2-yl group, the methodology is directly applicable to the 5-phenylthiophen-2-yl system.

General strategies for diastereoselective synthesis often rely on the substrate's inherent chirality or the use of chiral auxiliaries. In broader contexts, such as the synthesis of macrocyclic complexes, diastereoselectivity can sometimes be achieved even from achiral starting materials, where the stereochemistry is resolved during the reaction through the formation of a stabilized intermediate. chemrxiv.orgchemrxiv.org

Enantioselective Synthesis: Achieving enantioselectivity—the preferential formation of one enantiomer over its mirror image—typically requires the use of chiral catalysts or reagents. mdpi.com Strategies applicable to the synthesis of chiral this compound analogs include:

Organocatalysis: Chiral organic molecules, such as cinchona alkaloid-derived thiosquaramides, have proven effective in catalyzing asymmetric reactions like Michael additions to generate products with high enantioselectivity. researchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction. For instance, a sulfinyl group acting as a chiral inductor has been used to achieve highly stereoselective 1,4-asymmetric induction in the synthesis of functionalized cyanohydrins. nih.gov

Lewis Acid Catalysis: Chiral Lewis acids or the use of specific Lewis acids in conjunction with chiral ligands can promote enantioselective transformations. The Aza-Prins reaction, for example, can be promoted by Lewis acids like Bi(OTf)₃ to achieve diastereoselective cyclizations, which are key steps in the synthesis of complex chiral molecules. csic.esnih.gov

These advanced synthetic methods, including the use of continuous flow systems for asymmetric synthesis, provide robust pathways to access specific stereoisomers of this compound analogs for evaluation as potential therapeutics or functional materials. rsc.orgrsc.org

Multi-Step Synthesis of Complex Architectures Incorporating the this compound Unit

The this compound unit is not only a target for derivatization but also a valuable building block for constructing larger, more complex molecular architectures. cea.fr The drive to create such molecules is often fueled by the search for novel therapeutic agents that can address challenges like antibiotic resistance or provide new tools for biological imaging. cea.fr

A compelling example is the multi-step synthesis of 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU). This complex molecule was rationally designed to function as a three-in-one agent for photodynamic therapy (PDT), cell imaging, and cancer cell inhibition. chemrxiv.org The synthesis involves coupling the phenylthiophene moiety to the nucleobase, resulting in a sophisticated architecture where the phenylthiophene group acts as the photosensitizer and fluorescent reporter, while the 6-azauridine portion contributes to the molecule's ability to inhibit cell proliferation. chemrxiv.org This demonstrates how the unique photophysical properties of the phenylthiophene core can be harnessed within a larger bioactive framework.

Another synthetic pathway to complex structures involves using derivatives of thiophene acetonitrile as key intermediates. The synthesis of rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile serves as a stepping stone for creating non-proteinogenic α-amino acids. mdpi.com These modified amino acids can then be incorporated into peptides or other macromolecules, introducing the thiophene moiety into complex biological or biomimetic systems.

The synthesis of such complex molecules often requires a strategic, multi-step approach, as seen in the total synthesis of natural products like ripostatin A or the construction of functional molecules like cucurbiturils for biosensing. cea.fr The chemical synthesis of complex natural product analogs is a significant area of research, particularly when the natural sources provide low yields. nih.gov In this context, robust building blocks like this compound are invaluable for the modular assembly of intricate molecular targets.

Table 2: Complex Architectures Derived from Thiophene-based Units

| Building Block/Precursor | Synthetic Strategy | Resulting Complex Architecture | Intended Function | Reference |

|---|---|---|---|---|

| (5-Phenylthiophen-2-yl) moiety | Coupling to a nucleobase | 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU) | PDT agent, Bioimaging, Cancer inhibitor | chemrxiv.org |

Advanced Spectroscopic and Analytical Techniques in the Characterization of 5 Phenylthiophen 2 Yl Acetonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of (5-phenylthiophen-2-yl)acetonitrile derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms within the molecule. acs.orgmdpi.com

In the ¹H NMR spectrum of a this compound derivative, the chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, protons on the thiophene (B33073) and phenyl rings typically resonate in the aromatic region (around 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing the substitution pattern on the rings. The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) typically appear as a singlet in a distinct region of the spectrum. mdpi.comresearchgate.netchemicalbook.com

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 7.0 - 8.5 | m | Aromatic Protons (Phenyl & Thiophene) |

| ¹H | ~3.9 | s | -CH₂CN |

| ¹³C | 115 - 150 | - | Aromatic & Thiophene Carbons |

| ¹³C | ~117 | - | -CN |

| ¹³C | ~20-30 | - | -CH₂CN |

Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of the compound. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or other ionization methods, the molecule breaks into characteristic fragments. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule, such as the phenyl ring, the thiophene ring, and the acetonitrile group. For instance, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of specific functional groups. researchgate.netnii.ac.jp

Key characteristic absorption bands for this compound derivatives include:

C≡N stretch: A sharp, medium-intensity band in the region of 2240-2260 cm⁻¹, characteristic of the nitrile group.

Aromatic C-H stretch: Bands appearing above 3000 cm⁻¹. nii.ac.jp

C=C stretching vibrations: Bands in the 1430–1650 cm⁻¹ region are indicative of the aromatic rings (phenyl and thiophene). globalresearchonline.net

C-S stretch: The C-S stretching vibration of the thiophene ring can be observed in the fingerprint region, typically around 808-821 cm⁻¹. researchgate.netiosrjournals.org

C-H out-of-plane bending: These vibrations in the 900-650 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. nii.ac.jp

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2240 - 2260 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1430 - 1650 |

| Thiophene C-S | Stretching | ~808 - 821 |

| Aromatic C-H | Out-of-plane bending | 650 - 900 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Extent

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the molecule and the extent of π-conjugation. globalresearchonline.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. wikipedia.orglibretexts.org For conjugated systems like this compound, the most significant transitions are typically π → π* transitions. libretexts.org

The position of the maximum absorption wavelength (λ_max) is influenced by the extent of conjugation in the molecule. In derivatives of this compound, the phenyl and thiophene rings form a conjugated system. Modifications to the structure, such as the introduction of electron-donating or electron-withdrawing groups, can alter the energy of the molecular orbitals and thus shift the λ_max to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For example, a derivative, 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU), absorbs light up to 425 nm. acs.org Studies on similar donor-π-acceptor thiophene derivatives have shown that increasing solvent polarity can lead to a red shift in the absorption spectra. rsc.orgnih.gov

Fluorescence and Photoluminescence Spectroscopy for Emission Properties and Quantum Yields

Fluorescence and photoluminescence spectroscopy are used to investigate the emission properties of this compound derivatives after they have been excited by absorbing light. These techniques provide information about the fluorescence emission spectrum, fluorescence quantum yield (Φ_F), and fluorescence lifetime. rsc.orgrsc.org

Many thiophene derivatives are known to be fluorescent. nih.gov The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is a critical parameter for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. For instance, the fluorescence quantum yield of 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU) was found to be 43 ± 1% in acetonitrile and 12 ± 1% in an aqueous buffer. acs.orgchemrxiv.org The emission wavelength and quantum yield are highly dependent on the molecular structure and the solvent environment. rsc.orgnih.gov In some cases, plasma polymerized acetonitrile films have been shown to enhance fluorescence. nih.gov

Table 3: Photophysical Data for a Representative this compound Derivative (PTAU)

| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Fluorescence Quantum Yield (Φ_F) |

| Acetonitrile | ~350-425 | 473 | 0.43 ± 0.01 |

| Aqueous Buffer | ~350-425 | 473 | 0.12 ± 0.01 |

Data obtained for 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU). acs.orgchemrxiv.org

Cyclic Voltammetry and Electrochemical Methods for Redox Potentials and Energy Level Characterization

Cyclic voltammetry (CV) and other electrochemical methods are employed to determine the redox potentials of this compound derivatives. These measurements provide valuable information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgnih.gov

The oxidation and reduction potentials, obtained from the CV curve, can be used to estimate the HOMO and LUMO energy levels, respectively. These energy levels are crucial for understanding the electronic properties of the material and for designing materials for applications in organic electronics, such as OLEDs and organic photovoltaics (OPVs). The introduction of electron-withdrawing or electron-donating groups can significantly shift the redox potentials. researchgate.net For example, the reduction potential of a substance becomes more positive when electron-withdrawing groups are introduced. osti.govyoutube.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The crystal structure reveals how the molecules pack in the solid state, which can influence the material's bulk properties. For example, the crystal structure of a complex containing a 5-phenylthiophene moiety revealed important interactions, such as a salt bridge with an arginine residue. rug.nl Obtaining a single crystal suitable for XRD analysis is often a challenging but critical step in the complete characterization of a new compound.

Electronic Structure and Photophysical Investigations of 5 Phenylthiophen 2 Yl Acetonitrile Derivatives

Computational Chemistry Approaches for Molecular Geometry and Electronic Properties

Computational methods are indispensable for predicting the three-dimensional structure and electron distribution of molecules. These theoretical insights help in understanding and predicting the chemical behavior and properties of compounds like (5-Phenylthiophen-2-yl)acetonitrile.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules. For derivatives of this compound, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, bond lengths, and bond angles. nih.govnih.gov These calculations provide a foundational understanding of the molecule's stable conformation.

For instance, in a study on a related thiophene (B33073) derivative, DFT calculations were used to optimize the molecular geometry and were compared with experimental data, showing good agreement. nih.gov This underscores the reliability of DFT in predicting the structural parameters of such compounds.

To understand how molecules like this compound derivatives behave upon absorbing light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. nih.govscirp.org This method allows for the calculation of excited-state properties, such as the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. scirp.org

For example, TD-DFT calculations on similar molecules have been used to predict the ten lowest singlet excited states, providing data on excitation energies, absorption wavelengths, and the nature of the electronic transitions. scirp.org In a study on 5-fluorouracil (B62378) in acetonitrile (B52724), TD-DFT calculations revealed that the solvent can open up additional decay channels for the excited state. nih.gov This highlights the importance of considering the solvent environment in such calculations. The accuracy of TD-DFT can sometimes be limited in predicting fluorescence emission energies, with discrepancies of up to 0.7-0.8 eV being reported. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic properties and reactivity. nih.gov

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and potentially more reactive. nih.govnih.gov The distribution of the HOMO and LUMO across the molecule can reveal the regions involved in electron donation and acceptance during electronic transitions. For derivatives of this compound, the HOMO is often localized on the electron-rich phenylthiophene moiety, while the LUMO may be distributed over the entire molecule or concentrated on an acceptor group. This distribution is key to understanding intramolecular charge transfer processes.

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Thiophene Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data presented is for a representative thiophene derivative and may not correspond exactly to this compound. The values are illustrative of typical FMO analyses.

Excited State Dynamics and Decay Pathways

Upon absorption of light, molecules are promoted to an excited electronic state. The subsequent processes by which the molecule returns to its ground state are known as excited-state dynamics. These pathways determine the photophysical properties of the molecule, such as fluorescence and phosphorescence.

Intersystem crossing (ISC) is a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). This is a key step in the formation of triplet states, which are often long-lived and play a crucial role in processes like photodynamic therapy and organic light-emitting diodes (OLEDs). rsc.org

For derivatives of this compound, the efficiency of ISC can be influenced by factors such as the presence of heavy atoms or specific structural motifs that enhance spin-orbit coupling. acs.org In a study on a related compound, 5-(5-phenylthiophen-2-yl)-6-azauridine, ISC to the triplet state was observed to occur on a nanosecond timescale. acs.org The triplet states themselves were found to have microsecond lifetimes. acs.org The small energy gap between the S₁ and a higher triplet state (T₂) was identified as the most probable ISC pathway. acs.org

In molecules with distinct electron-donating and electron-accepting parts, excitation can lead to a significant redistribution of electron density, a process known as Intramolecular Charge Transfer (ICT). researchgate.netresearchgate.net In this compound derivatives, the phenylthiophene unit can act as the electron donor, while the acetonitrile group or other substituents can function as the electron acceptor.

The occurrence of ICT is often characterized by a large Stokes shift in the fluorescence spectrum and a strong dependence of the emission wavelength on the polarity of the solvent. researchgate.net In polar solvents, the charge-separated ICT state is stabilized, leading to a red-shift in the emission. Theoretical models, such as the Twisted Intramolecular Charge Transfer (TICT) model, are often used to explain the structural changes that accompany ICT. researchgate.net

Solvatochromism and Environmental Effects on Electronic Spectra

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key indicator of changes in the electronic distribution of a molecule upon excitation. Derivatives of this compound exhibit pronounced solvatochromic effects, highlighting their potential as fluorescent probes and sensors.

A notable example is the nucleoside analog 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU). This derivative demonstrates a significant dependence of its fluorescence quantum yield on the solvent environment. In acetonitrile, a less polar solvent, PTAU exhibits a fluorescence quantum yield of 43 ± 1%. acs.orgnih.gov However, in a more polar aqueous buffer solution, this value decreases to 12 ± 1%. acs.orgnih.gov This quenching of fluorescence in a polar protic solvent is indicative of a change in the nature of the excited state, possibly due to enhanced intermolecular interactions such as hydrogen bonding, which can promote non-radiative decay pathways. The fluorescence emission maximum of PTAU is observed at 473 nm. acs.org

Further studies on donor-π-acceptor (D-π-A) systems based on the phenyl-thiophene scaffold, such as 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT), reveal more about these environmental effects. While their absorption spectra show only a minor red shift with increasing solvent polarity (around 10-18 nm), their fluorescence emission spectra display a substantial bathochromic (red) shift. acs.org For DMAT, this shift can be as large as 162 nm when moving from a nonpolar solvent like cyclohexane (B81311) to a polar aprotic solvent like DMSO. This pronounced solvatochromism in emission is a hallmark of a significant increase in the dipole moment upon excitation, characteristic of an intramolecular charge transfer (ICT) excited state.

The following table summarizes the solvatochromic photophysical properties of selected this compound derivatives.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) |

| PTAU | Acetonitrile | 368 | 473 | 43 ± 1 |

| Aqueous Buffer | - | 473 | 12 ± 1 | |

| MOT | Cyclohexane | 361 | 407 | - |

| DMSO | 371 | 473 | - | |

| DMAT | Cyclohexane | 397 | 471 | - |

| DMSO | 415 | 633 | - |

Photochemical Reactivity and Photochromic Behavior

The photochemical reactivity of this compound derivatives extends beyond fluorescence to include processes like intersystem crossing and, in specifically designed systems, photochromism.

The derivative 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU) is a potent photosensitizer, a molecule that upon light absorption can generate reactive oxygen species. This reactivity stems from an efficient intersystem crossing (ISC) from the singlet excited state to a long-lived triplet state. In acetonitrile, PTAU exhibits two intersystem crossing lifetimes of 2.5 ± 0.2 ns and 6.2 ± 0.5 ns, corresponding to two different rotameric species in solution. acs.org This efficient population of the triplet state, which has a lifetime in the microsecond range (2.4 ± 0.3 µs), allows for energy transfer to molecular oxygen, generating singlet oxygen with a quantum yield of up to 52 ± 2% in acetonitrile. acs.orgnih.gov This photodynamic action underscores the potential of these derivatives in therapeutic applications.

While simple derivatives of this compound may not be inherently photochromic, the 5-phenylthiophen-2-yl moiety is a valuable component in the construction of photochromic molecules, particularly diarylethenes. Diarylethenes are a class of photochromic compounds that undergo a reversible cyclization reaction upon irradiation with UV light, converting from a colorless open form to a colored closed form. The reverse reaction can be triggered by visible light.

For instance, bis(2,4-dimethyl-5-phenylthiophen-3-yl)perfluorocyclopentene and its derivatives demonstrate robust photochromic behavior. The substitution on the phenyl ring can be used to tune the properties of these molecular switches. Electron-donating groups, such as methoxy (B1213986) or diethylamino, have been shown to increase the absorption coefficient of the closed-ring form and decrease the ring-opening quantum yield, which is desirable for applications in optical memory where multiple read-out cycles are required without erasing the stored information. acs.org The conversion from the open to the closed-ring form for a diethylamino-substituted derivative can be close to 100% under UV irradiation. acs.org

The following table presents data on the photochromic properties of a diarylethene derivative incorporating the 5-phenylthiophen-2-yl moiety.

| Compound Type | Photochromic Behavior | Key Features |

| Diarylethene with 5-phenylthiophen-2-yl units | Reversible cyclization (open/closed forms) | Tunable properties via phenyl substituents. Electron-donating groups enhance absorption of the closed form. |

Luminescence Efficiency and Radiative vs. Non-Radiative Processes

The luminescence efficiency of this compound derivatives is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. The quantum yield of fluorescence is a direct measure of the efficiency of the radiative process.

As previously discussed, the fluorescence quantum yield of 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU) is highly dependent on the solvent, being 43% in acetonitrile and dropping to 12% in an aqueous buffer. acs.orgnih.gov This indicates that in the aqueous environment, non-radiative decay pathways become more dominant. One of the key non-radiative processes for PTAU is intersystem crossing to the triplet state. The sum of the quantum yields for fluorescence (Φf) and singlet oxygen generation (ΦΔ), which is a measure of the triplet state yield, is close to unity in acetonitrile (0.43 + 0.52 = 0.95), suggesting that these are the two main competing decay pathways from the singlet excited state. acs.orgnih.gov

The presence of two rotamers in PTAU, each with its own fluorescence and intersystem crossing lifetimes, further illustrates the complexity of the excited-state dynamics. The fluorescence lifetimes in acetonitrile are on the nanosecond scale and are comparable to the intersystem crossing lifetimes, confirming the efficient competition between these two processes. acs.org

The balance between radiative and non-radiative processes can be manipulated through chemical modification. For the D-π-A systems MOT and DMAT, the strong intramolecular charge transfer character in polar solvents can lead to a stabilization of the excited state, which often results in a decrease in the fluorescence quantum yield and a corresponding increase in the efficiency of non-radiative decay, although specific quantum yields for these compounds were not provided in the reviewed literature.

The table below summarizes the key parameters related to the luminescence efficiency and competing decay processes for PTAU.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Intersystem Crossing Lifetimes (ns) | Triplet State Lifetime (µs) |

| PTAU | Acetonitrile | 0.43 ± 0.01 | 0.52 ± 0.02 | 2.5 ± 0.2 and 6.2 ± 0.5 | 2.4 ± 0.3 |

| Aqueous Buffer | 0.12 ± 0.01 | 0.33 ± 0.02 | - | - |

Applications in Advanced Materials Science and Organic Electronics

Organic Semiconductor Design and Performance Evaluation

While dedicated studies on (5-Phenylthiophen-2-yl)acetonitrile as a primary organic semiconductor are not extensively documented, research into structurally analogous compounds highlights the potential of this chemical class. For instance, the compound 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), which also features phenyl and acetonitrile groups, has been synthesized and characterized as a promising organic semiconductor. researchgate.netnih.gov Investigations show that its electrical conductivity rises with increasing temperature, a characteristic behavior of semiconductor materials. researchgate.netnih.gov Such findings suggest that the phenyl-acetonitrile scaffold is a viable motif for designing new organic semiconductors for electronic applications.

Materials for Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

The potential utility of thiophene-based acetonitrile derivatives extends to the field of organic light-emitting diodes (OLEDs). The promising semiconductor properties observed in related compounds, such as PTPA, indicate their potential suitability for use in organic electronic devices like OLEDs. researchgate.netnih.gov The inherent fluorescence and electronic characteristics of this family of molecules are foundational for creating materials that can efficiently convert electricity into light, although specific electroluminescence data for this compound remains a subject for future research.

Components for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of flexible and printed electronics, relying on organic semiconductor materials for their active channel. While direct application of this compound in OFETs has not been reported in the reviewed literature, the development of thiophene-containing molecules for this purpose is a highly active area of research. The performance of OFETs is critically dependent on the charge carrier mobility of the semiconductor used. The promising semiconductor characteristics of related molecules suggest that with further molecular engineering, derivatives of this compound could be developed into effective components for OFETs.

Active Layers in Organic Photovoltaic Devices (OPVs) and Solar Cells

In the realm of renewable energy, derivatives of the phenylthiophene structure have shown considerable promise. A notable example is 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM), a donor-type molecule designed for use in organic solar cells. rsc.org A key feature of this material is its unusually deep highest-occupied molecular orbital (HOMO) level, which contributes to a high open-circuit voltage (Voc), a critical parameter for solar cell efficiency. rsc.org Furthermore, DPTMM has demonstrated a reasonably high hole-mobility, which is essential for efficient charge extraction in a photovoltaic device. rsc.org These findings underscore the potential of the phenylthiophene core in designing active materials for high-performance organic solar cells.

Development of Smart Materials and Optical Switches

The development of materials that can alter their properties in response to external stimuli, such as light, is a key goal in materials science. Research on compounds structurally related to this compound has uncovered properties relevant to optical switching. Studies of 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) revealed significant nonlinear optical parameters, including third-order nonlinear susceptibility (χ(3)) and a nonlinear refractive index (n(2)). researchgate.netnih.gov These characteristics are indicative of a material's potential for use in advanced photonic applications such as optical switching systems, where light is used to control a signal. researchgate.netnih.gov

Fluorescent Sensors and Probes for Ion Detection and Bioimaging

Derivatives of the this compound scaffold have been successfully developed as highly effective fluorescent sensors and bioimaging agents.

A fluorescent probe known as PTZ-SCN, which incorporates a 2-(thiophen-2-yl)acetonitrile moiety, was specifically engineered for the detection of copper ions (Cu²+). nih.gov This probe exhibits high selectivity and sensitivity, displaying a distinct quenching of its fluorescence emission exclusively in the presence of Cu²+. nih.gov Its utility was demonstrated in practical applications, including testing water samples and, significantly, in bioimaging. The probe showed low cytotoxicity and was capable of effectively imaging Cu²+ within living cells, confirming its potential for detecting this important ion in biological systems. nih.gov

In a similar vein, the derivative 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU) has been identified as a multifunctional agent with applications in both bioimaging and therapy. acs.orgchemrxiv.org This compound exhibits notable photophysical properties, including dual fluorescence and efficient singlet oxygen generation upon photoactivation. acs.orgchemrxiv.org Its fluorescent properties make it a valuable tool for cell imaging, with studies showing its localization primarily within the mitochondria of melanoma cells. acs.orgchemrxiv.org The ability to visualize cellular structures is a critical aspect of modern cell biology and diagnostics.

Below is a data table summarizing the key photophysical properties of the PTAU derivative.

| Property | Value (in Acetonitrile) | Value (in Aqueous Buffer) | Citation |

| Max Absorption (λ_abs) | Up to 425 nm | Up to 425 nm | acs.orgchemrxiv.org |

| Max Emission (λ_em) | 473 nm | - | acs.org |

| Fluorescence Quantum Yield (Φ_fl) | 43 ± 1% | 12 ± 1% | acs.orgchemrxiv.org |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 52 ± 2% | 33 ± 2% | acs.orgchemrxiv.org |

| Fluorescence Lifetime | 2.5 ± 0.2 ns and 6.2 ± 0.5 ns (two rotamers) | - | acs.org |

This interactive table provides a summary of the photophysical data for the PTAU derivative.

Investigation of Amorphous Molecular Materials and Carrier Mobility

The physical state and charge transport characteristics of organic materials are crucial for their application in electronic devices. Research into derivatives of this compound provides insights into these aspects. For example, the solar cell donor molecule DPTMM was noted to have a "reasonably high hole-mobility," a critical factor for efficient device performance. rsc.org Separately, studies on the related semiconductor PTPA showed that its thin films crystallize in a monoclinic system, and its DC electrical conductivity follows a pattern typical of organic semiconductors, which is fundamental to understanding charge transport in these materials. researchgate.netnih.govnih.gov The formation of amorphous versus crystalline phases can significantly impact carrier mobility, and the study of these properties is essential for optimizing device fabrication and performance. rsc.org

Mechanistic Organic Chemistry and Reaction Dynamics of 5 Phenylthiophen 2 Yl Acetonitrile Transformations

Exploration of Reaction Pathways for Functional Group Interconversions

The cyanomethyl group (-CH₂CN) of (5-Phenylthiophen-2-yl)acetonitrile is a versatile functional handle that can be converted into several other important chemical moieties. The primary pathways for these interconversions are hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, (5-phenylthiophen-2-yl)acetic acid, under either acidic or basic conditions. The reaction typically requires heating under reflux.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like hydrochloric acid (HCl), the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. A nucleophilic attack by water initiates the conversion, which proceeds through an amide intermediate to yield the carboxylic acid and an ammonium salt. chemguide.co.ukchemistrysteps.com

Base-Catalyzed Hydrolysis: With a strong base such as sodium hydroxide (NaOH), the hydroxide ion directly attacks the nitrile carbon. This process also forms an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt (e.g., sodium (5-phenylthiophen-2-yl)acetate). Ammonia (B1221849) is released as a byproduct. chemguide.co.ukchemistrysteps.com Acidification of the final solution is necessary to obtain the free carboxylic acid. chemguide.co.uk

Reduction: The nitrile group is readily reduced to a primary amine, 2-(5-phenylthiophen-2-yl)ethan-1-amine. This transformation is crucial for introducing a basic nitrogen center into the molecular framework.

Catalytic Hydrogenation: This is an economically significant method for producing primary amines from nitriles. wikipedia.org It involves the use of molecular hydrogen (H₂) with a metal catalyst. Common catalysts include Raney nickel, platinum dioxide, or palladium on carbon. wikipedia.org The conditions (pressure and temperature) can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

Chemical Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) can also achieve this reduction effectively. wikipedia.org

The following table summarizes these key interconversions:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Product Name |

| Nitrile (-CN) | H₃O⁺, Δ (e.g., aq. HCl) | Carboxylic Acid (-COOH) | (5-Phenylthiophen-2-yl)acetic acid |

| Nitrile (-CN) | 1. NaOH, H₂O, Δ 2. H₃O⁺ | Carboxylic Acid (-COOH) | (5-Phenylthiophen-2-yl)acetic acid |

| Nitrile (-CN) | H₂, Catalyst (e.g., Raney Ni) | Primary Amine (-CH₂NH₂) | 2-(5-Phenylthiophen-2-yl)ethan-1-amine |

| Nitrile (-CN) | 1. LiAlH₄, Ether 2. H₂O | Primary Amine (-CH₂NH₂) | 2-(5-Phenylthiophen-2-yl)ethan-1-amine |

Nucleophilic Additions and Substitutions Involving the Nitrile Group

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), are powerful nucleophiles that readily add across the carbon-nitrogen triple bond.

The reaction mechanism involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the nitrile carbon. This forms an intermediate imine anion, which is stabilized as a magnesium salt. Subsequent hydrolysis of this intermediate in an acidic workup cleaves the carbon-nitrogen double bond, yielding a ketone. For example, the reaction with methylmagnesium bromide would produce 1-(5-phenylthiophen-2-yl)propan-2-one. This reaction provides a valuable route for carbon-carbon bond formation, extending the carbon chain and introducing a carbonyl group.

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). nih.gove-bookshelf.de The substitution pattern on the this compound ring is dictated by the electronic effects of the two substituents.

The phenyl group at the 5-position is an activating group, donating electron density to the thiophene ring through resonance, thereby stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack.

The cyanomethyl group (-CH₂CN) at the 2-position is an electron-withdrawing and deactivating group due to the inductive effect of the nitrile.

Electrophilic attack preferentially occurs at the α-positions (C2 and C5) of the thiophene ring. researchgate.net Since both α-positions are already substituted, the reaction must occur at one of the β-positions (C3 or C4). The activating phenyl group directs incoming electrophiles to the adjacent C4 position. Conversely, the deactivating cyanomethyl group directs away from the C3 position. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position .

Common SEAr reactions applicable to this substrate include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom onto the thiophene ring. researchgate.net

Nitration: Introduction of a nitro group (-NO₂) can be achieved using nitrating agents, though the conditions must be carefully controlled due to the reactivity of the thiophene ring.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃). nih.gov This would yield a ketone derivative, for instance, 1-(4-acetyl-5-phenylthiophen-2-yl)acetonitrile.

Vilsmeier-Haack Reaction: This is a mild method for formylating electron-rich aromatic rings, using a Vilsmeier reagent (formed from DMF and POCl₃) to introduce a formyl group (-CHO). researchgate.netresearchgate.netnih.gov

Radical Reaction Mechanisms and their Controlled Application

Radical reactions involving this compound can be initiated through thermal, photochemical, or chemical means. The thiophene moiety can participate in several radical processes.

Radical Coupling: Under certain conditions, radical cations of thiophene can be generated, which can couple to form oligomers or polymers. google.com This principle is the basis for the synthesis of polythiophenes, a class of conducting polymers. The presence of the phenyl and acetonitrile (B52724) substituents would influence the electronic properties and processability of the resulting polymer.

Photochemical Reactions: Arylthiophenes are known to undergo photochemical rearrangements. acs.orgacs.org Upon absorption of UV light, the molecule is promoted to an excited state, which can lead to isomerization. msu.edu For instance, 2-phenylthiophene can rearrange to 3-phenylthiophene. This suggests that irradiation of this compound could potentially lead to skeletal rearrangements through radical intermediates. acs.org

Reaction with Radical Species: The thiophene ring can react with radical species like singlet oxygen. Theoretical studies have shown that this can occur via a [2+4] cycloaddition to form an endoperoxide intermediate, or through hydrogen abstraction at high temperatures. researchgate.net

Controlled radical polymerization techniques, such as thiol-induced controlled radical photopolymerization, could potentially be adapted to create well-defined polymers where the this compound unit is incorporated, allowing for fine-tuning of the material's electronic and optical properties. uni-duesseldorf.de

Catalyst Design and Ligand Effects on Reaction Selectivity and Efficiency

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound.

Selective Nitrile Reduction: The reduction of the nitrile group in the presence of other reducible functionalities requires careful catalyst selection. While powerful hydrides like LiAlH₄ are effective, they lack selectivity. Catalytic systems, such as those based on cobalt chloride/sodium borohydride or specialized ruthenium complexes, have been designed for the mild and selective reduction of nitriles to primary amines, tolerating other groups like esters or nitro groups. nih.govgoogle.comgoogle.com A dual-site catalyst featuring a ruthenium center to activate the nitrile and a borate ligand to deliver a hydride has shown high efficiency and selectivity. nih.govgoogle.com

Palladium-Catalyzed Cross-Coupling: The thiophene ring can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The efficiency of these reactions is highly dependent on the choice of phosphine ligands coordinated to the palladium center. enscm.fr Bulky, electron-rich monophosphine ligands like SPhos have been shown to be highly effective for the coupling of substituted bromothiophenes, allowing for low catalyst loadings and achieving high yields under mild conditions. semanticscholar.orgnih.gov Ligand-less palladium acetate (B1210297) systems have also been developed for the direct arylation of thiophenes, offering a more environmentally friendly alternative to traditional methods that require pre-functionalized organometallic reagents. rsc.org

The following table highlights catalyst systems relevant to the molecule:

| Reaction Type | Catalyst System | Ligand Example | Key Advantage |

| Selective Nitrile Reduction | CoCl₂ / NaBH₄ | - | High selectivity for nitrile over other groups |

| Selective Nitrile Reduction | Ruthenium Bis(pyrazolyl)borate | Bis(pyrazolyl)borate | Cooperative B-Ru mechanism, mild conditions |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | High efficiency for thiophenes, low catalyst loading |

| Direct Arylation | Pd(OAc)₂ | Ligand-less | Atom economy, avoids organometallic reagents |

Theoretical Predictions of Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms, energetics, and transition states of transformations involving this compound.

Reaction Thermochemistry: Theoretical methods like G3(MP2)//B3LYP can be used to calculate the enthalpies of formation for substituted thiophenes with high accuracy. nih.gov This allows for the prediction of reaction thermodynamics, such as determining the relative stability of isomers or the energy released or consumed in a reaction.

Electrophilic Aromatic Substitution: DFT calculations can model the SEAr mechanism, determining the structures and energies of the intermediates and transition states. researchgate.net Such studies have confirmed that electrophilic attack on substituted thiophenes is kinetically and thermodynamically favored at the α-position. researchgate.net For 2,5-disubstituted thiophenes, these models can precisely predict the most likely site of substitution (C3 vs. C4) by calculating the activation energy barriers for attack at each position.

Nitrile Hydrolysis: The mechanism of nitrile hydrolysis has been investigated using computational methods. chemistrysteps.comresearchgate.net These studies can elucidate the multi-step process, including the initial nucleophilic attack, proton transfers, and the energetics of the amide intermediate, providing a detailed energy profile of the entire reaction pathway. chemistrysteps.com

Electronic Properties: DFT is also employed to understand the electronic structure, such as the HOMO-LUMO gap, of thiophene-containing molecules. rsc.orgmdpi.com This is crucial for predicting the optical and electronic properties of materials derived from this compound, for instance, in the design of D-π-A chromophores. rsc.org Computational models help correlate the molecular structure with observed properties, guiding the synthesis of new materials. rsc.org

Exploration of Biological Activities and Biochemical Mechanisms of 5 Phenylthiophen 2 Yl Acetonitrile Analogs Non Clinical Focus

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

The thiophene (B33073) ring is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for the inhibition of various enzymes. nih.gov The reactivity of the thiophene ring, which is greater than that of benzene (B151609) in electrophilic substitution reactions, allows for diverse chemical modifications to optimize interactions with enzyme active sites. nih.gov

Glutathione S-Transferase Omega 1 (GSTO1) Inhibition

Glutathione S-Transferase Omega 1 (GSTO1-1) is an enzyme implicated in the development of drug resistance in cancer cells, making it a viable target for therapeutic intervention. nih.gov While direct studies on (5-Phenylthiophen-2-yl)acetonitrile are not prominent, research on structurally related phenyl-heterocycle amides provides significant insight into potential inhibitory mechanisms.

Structure-based design has led to the development of potent N-(5-phenylthiazol-2-yl)acrylamides as covalent inhibitors of GSTO1-1. nih.gov These compounds target a key cysteine residue (Cys32) in the enzyme's catalytic site. nih.gov The research demonstrated that modifications to the amide portion of the lead compound could dramatically enhance inhibitory potency. nih.gov X-ray crystallography of these inhibitors bound to GSTO1-1 revealed that the phenyl-thiazole core could adopt different orientations within the binding site, an observation that guided further optimization. nih.gov This led to the design of an analog, compound 49 , which is the most potent GSTO1-1 inhibitor discovered to date, with an IC₅₀ value of 0.22 nM. nih.gov

This research underscores the principle that a phenyl-heterocycle core can be effectively utilized to develop highly potent and specific enzyme inhibitors. The key to the high potency of these acrylamide (B121943) derivatives is their ability to form a covalent bond with the enzyme, a strategy that could be explored for thiophene-based analogs. nih.gov

Table 1: GSTO1-1 Inhibition by Phenyl-Thiazole Analogs

| Compound | Core Structure | Key Feature | GSTO1-1 IC₅₀ (nM) |

|---|---|---|---|

| Thiazole Derivative 10 | Phenyl-Thiazole | Initial Hit | 600 |

| Compound 49 | Phenyl-Thiazole | Optimized Amide Side Chain | 0.22 |

Data sourced from a study on N-(5-phenylthiazol-2-yl)acrylamides. nih.gov

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.org Its activity in certain pathogens, like Helicobacter pylori, is linked to diseases such as gastric ulcers and cancer. frontiersin.org Consequently, inhibiting urease is a recognized therapeutic strategy. frontiersin.org

Thiophene derivatives have been specifically investigated as potential urease inhibitors. nih.gov In one study, a series of synthesized thiophene derivatives displayed significant in vitro urease inhibition, with IC₅₀ values ranging from 0.11 to 0.64 µM. nih.gov The most potent of these compounds exhibited stronger inhibition than the standard drug used for comparison. nih.gov Molecular docking studies of these thiophene derivatives suggested that their inhibitory activity stems from interactions with key amino acid residues (His221, Asp223, Glu222, His322, Arg338) and the nickel ions in the enzyme's active site. nih.gov

Modulation of Cellular Signaling Pathways (e.g., NRF2 Activation)

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates cellular defense against oxidative stress. nih.govmdpi.com Activation of the NRF2 pathway is a key strategy for protecting cells from damage. nih.gov

Research has identified derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene as activators of the NRF2 signaling pathway. researchgate.net This was the first report of a tetrahydrobenzo[b]thiophene scaffold possessing this activity. researchgate.net These compounds were shown to work through a non-electrophilic mechanism, disrupting the interaction between NRF2 and its repressor protein, Kelch-like ECH-associated protein 1 (KEAP1). researchgate.net This disruption allows NRF2 to translocate to the nucleus and activate the expression of antioxidant genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1). researchgate.net The anti-inflammatory activity of these thiophene derivatives in macrophage cell lines was found to be directly associated with their ability to activate NRF2. researchgate.net

Table 2: Activity of Tetrahydrobenzo[b]thiophene (THBT) Analogs

| Activity Measured | Cell Line | Effect of THBT Analogs |

|---|---|---|

| NRF2 Activation | Hepa-1c1c7 | Increased NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1. researchgate.net |

| Anti-inflammatory | RAW 264.7 | Downregulated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, COX-2). researchgate.net |

| Mechanism | N/A | Disruption of the KEAP1-NRF2 interaction. researchgate.net |

Design and Synthesis of Compounds with Specific Biological Targets (e.g., Cannabinoid Type-1 Receptor Allosteric Modulators)

The cannabinoid type-1 receptor (CB₁R) is a significant therapeutic target for various neurological and psychiatric conditions. koreascience.krbiomolther.org Allosteric modulation of CB₁R offers a more nuanced approach compared to direct agonism or antagonism, potentially reducing side effects. koreascience.krbiomolther.org

The phenylthiophene scaffold has been incorporated into the design of CB₁R allosteric modulators. In structure-activity relationship (SAR) studies of urea-based modulators, replacing a central phenyl ring with a thiophene ring resulted in compounds with improved or comparable potencies in various functional assays. koreascience.kr Specifically, a 2-thiophenyl analogue was found to possess similar potency to the parent phenyl compound, highlighting that the thiophene ring is well-tolerated and can effectively participate in the necessary interactions within the receptor's allosteric binding site. koreascience.kr These studies emphasize the importance of an aromatic group at this position for interacting with the CB₁R. koreascience.kr

Table 3: SAR of Phenyl-Urea Type CB₁R Allosteric Modulators

| Compound Feature | Effect on CB₁R Modulatory Activity |

|---|---|

| Replacement of Phenyl with Thiophene | Maintained or improved potency. koreascience.kr |

| Replacement of Phenyl with Non-aromatic rings | Significant loss of potency. koreascience.kr |

Investigation of Subcellular Localization and Interaction with Biomolecules (e.g., Mitochondria)

Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action. nih.gov Mitochondria are particularly important targets in various therapeutic strategies due to their central role in cellular metabolism and apoptosis. mdpi.com

A study of a specific (5-phenylthiophen-2-yl) containing nucleoside analog, 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU) , revealed significant insights into its subcellular behavior. nih.gov Using fluorescence microscopy, researchers determined that PTAU primarily localizes in the cytoplasm of melanoma cells, with a significant concentration in the mitochondria. nih.gov This mitochondrial localization is considered advantageous for therapies like photodynamic therapy, as damage to mitochondria can efficiently trigger programmed cell death (apoptosis). nih.gov The study suggests that the fluorescent properties of the phenylthiophene moiety were instrumental in enabling the imaging and tracking of the compound within the cell. nih.gov

Future Research Directions and Emerging Paradigms in 5 Phenylthiophen 2 Yl Acetonitrile Chemistry

Integration with Hybrid Organic-Inorganic Materials Systems

The development of hybrid organic-inorganic materials, which combine the distinct properties of both components at the nanoscale, represents a frontier in materials science. nih.gov The (5-Phenylthiophen-2-yl)acetonitrile scaffold is a promising candidate for creating novel hybrid materials, such as Metal-Organic Frameworks (MOFs), due to its versatile chemical functionalities.

Researchers can functionalize the phenyl ring or modify the acetonitrile (B52724) group to create multitopic ligands capable of coordinating with metal ions or clusters. For instance, hydrolysis of the nitrile to a carboxylic acid would transform the molecule into a linker analogous to the thiophene-dicarboxylates used in the construction of luminescent sensory MOFs. rug.nl The nitrile group itself can coordinate directly with metal centers, offering an alternative binding mode. The integration of these thiophene-based linkers can impart desirable electronic, optical, or catalytic properties to the resulting hybrid material. These materials could find applications in chemical sensing, gas storage, and heterogeneous catalysis.

Table 1: Potential Roles of this compound Derivatives in Hybrid Materials

| Hybrid Material Type | Potential Role of this compound Derivative | Target Application |

| Metal-Organic Frameworks (MOFs) | Serves as an organic linker (after functionalization) connecting metal nodes. | Gas Storage, Catalysis, Sensing |

| Covalent Organic Frameworks (COFs) | Acts as a monomeric building block for porous polymer networks. | Organic Electronics, Charge Transport |

| Functionalized Silica (B1680970) Nanoparticles | Covalently grafted onto silica surfaces to modify surface properties. | Drug Delivery, Chiral Separation nih.govmdpi.com |

| Perovskite Solar Cells | Used as an interface layer to improve charge extraction and stability. | Photovoltaics |

Advanced Strategies for Supramolecular Assembly and Self-Organization

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful bottom-up approach to constructing complex and functional nanostructures. The structure of this compound is well-suited for directed self-assembly. The planar and aromatic phenyl-thiophene core can participate in π-π stacking interactions, which are crucial for organizing molecules into ordered columns or sheets ideal for charge transport.

Rational Design of Next-Generation Functional Materials and Molecular Devices

The rational design of materials involves a deep understanding of structure-property relationships to create compounds with tailored functions. nih.gov The this compound molecule serves as an excellent platform for this approach. Its conjugated system is the basis for its potential use in organic electronics, and its properties can be finely tuned.

For instance, modifying the substituents on the phenyl ring can alter the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, thereby changing its optical absorption, emission color, and charge-carrier mobility. The electron-withdrawing nature of the acetonitrile group can also influence these electronic properties. This tunability makes its derivatives prime candidates for:

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transport materials.

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Molecular Sensors: Where binding of an analyte to a functionalized derivative perturbs the conjugated system, leading to a detectable optical or electronic signal.

Research into a closely related compound, 2-hydroxy-4-phenylthiophene-3-carbonitrile, has shown its potential as a PD-L1 antagonist, demonstrating that small modifications to the thiophene (B33073) core can lead to significant biological activity. nih.gov This highlights the potential for designing this compound derivatives for biomedical applications as well.

Synergistic Approaches Combining Computational Predictions with Experimental Validation

The modern discovery process for functional molecules increasingly relies on a synergistic loop between computational modeling and experimental synthesis and testing. nih.gov This paradigm is particularly suited for exploring the potential of this compound.

Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict key properties before a molecule is ever synthesized. These properties include:

Molecular geometry and orbital energies (HOMO/LUMO).

Absorption and emission spectra.

Charge transport characteristics.

Binding affinities to target proteins or materials.

For example, computational docking was successfully used to guide the design of 2-hydroxy-4-phenylthiophene-3-carbonitrile derivatives as potent inhibitors, with the predictions later confirmed by biophysical and cellular assays. nih.gov Similarly, a combined experimental and computational study on a phenylthiolato-heptazine molecule elucidated its unique photophysical properties. rsc.org By using such in silico screening, researchers can prioritize synthetic targets that are most likely to exhibit desired properties, dramatically accelerating the development of new materials based on the this compound scaffold and reducing the costs and labor associated with trial-and-error experimentation. nih.gov

Green Chemistry and Sustainable Synthetic Methodologies for Industrial Relevance

For any chemical compound to achieve widespread industrial use, its production must be economically viable and environmentally sustainable. The principles of green chemistry aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. unibo.it Future research on this compound must focus on developing sustainable synthetic routes.

Key areas for improvement include:

Greener Solvents: Traditional syntheses often use hazardous chlorinated or amide solvents. Methodologies using greener solvents like acetonitrile itself, which has been shown to be a viable alternative in reactions like the Steglich esterification, should be explored. nih.gov The direct catalytic conversion of biomass to acetonitrile also points towards a more sustainable future for the solvent. rsc.org

Catalytic Efficiency: Moving away from stoichiometric reagents to catalytic systems can significantly reduce waste. The Gewald reaction, a multicomponent synthesis for substituted thiophenes, is an inherently atom-economical process that could be optimized for the synthesis of this compound. rug.nl The use of recyclable solid catalysts, such as certain zeolites or functionalized resins, could further enhance the sustainability of the process. rsc.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |

| Solvents | Chlorinated (e.g., DCM) or polar aprotic (e.g., DMF) solvents. | Bio-based solvents, supercritical fluids, or greener alternatives like acetonitrile. nih.gov |

| Reagents | Stoichiometric amounts of strong bases or hazardous reagents. | Catalytic amounts of recyclable acids/bases or enzymes; multicomponent reactions. rug.nlrsc.org |

| Energy | Conventional heating (oil baths), often for extended periods. | Microwave-assisted synthesis, continuous flow reactors for efficient heat transfer. |

| Purification | Column chromatography with large volumes of silica and solvent. | Crystallization, extraction with greener solvents, or designing processes that yield pure product directly. |

By embracing these future research directions, the scientific community can fully exploit the potential of this compound, transforming it from a simple chemical entity into a cornerstone of next-generation materials and technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Phenylthiophen-2-yl)acetonitrile?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted thiophene precursors. For example, similar acetonitrile derivatives are prepared through electrophilic substitution on thiazolidinones or via base-mediated coupling of chloroacetyl chloride with nitrile-containing intermediates . Key steps include:

- Optimizing reaction temperature (e.g., 60–80°C) to balance yield and side reactions.

- Using inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Purifying via column chromatography with polar/non-polar solvent gradients (e.g., hexane:ethyl acetate).

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : Acetonitrile derivatives generally exhibit high miscibility with polar solvents (e.g., water, methanol) under standard conditions. However, phase separation can be induced via:

- Salt-out extraction : Adding NaCl or (NH₄)₂SO₄ to aqueous solutions .

- Low-temperature extraction : Cooling homogeneous solutions to –20°C to precipitate impurities .